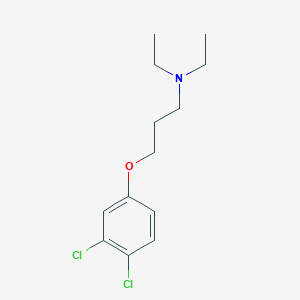
3-(3,4-dichlorophenoxy)-N,N-diethyl-1-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dichlorophenoxy)-N,N-diethyl-1-propanamine, also known as Dichlorvos, is an organophosphate insecticide that is widely used in agriculture and veterinary medicine. It is a colorless liquid with a strong odor and is highly toxic to insects, mammals, and birds.
Mécanisme D'action
3-(3,4-dichlorophenoxy)-N,N-diethyl-1-propanamine acts as an acetylcholinesterase inhibitor, which means that it prevents the breakdown of acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which causes overstimulation of the nervous system, leading to paralysis and death of the organism. The mechanism of action of 3-(3,4-dichlorophenoxy)-N,N-diethyl-1-propanamine is similar to other organophosphate insecticides.
Biochemical and Physiological Effects
3-(3,4-dichlorophenoxy)-N,N-diethyl-1-propanamine has been shown to have a wide range of biochemical and physiological effects on various organisms. It has been shown to cause oxidative stress, inflammation, and DNA damage in rats and other animals. It has also been shown to affect the immune system and the reproductive system in various organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(3,4-dichlorophenoxy)-N,N-diethyl-1-propanamine in lab experiments is its high toxicity to insects, which makes it an effective insecticide. It is also relatively inexpensive and easy to synthesize. However, one of the limitations of using 3-(3,4-dichlorophenoxy)-N,N-diethyl-1-propanamine in lab experiments is its toxicity to mammals and birds, which can limit its use in certain studies. It is also important to handle 3-(3,4-dichlorophenoxy)-N,N-diethyl-1-propanamine with care due to its toxicity.
Orientations Futures
There are several future directions for research on 3-(3,4-dichlorophenoxy)-N,N-diethyl-1-propanamine. One area of research is the development of safer and more effective insecticides that do not have the same toxic effects as 3-(3,4-dichlorophenoxy)-N,N-diethyl-1-propanamine. Another area of research is the study of the long-term effects of 3-(3,4-dichlorophenoxy)-N,N-diethyl-1-propanamine exposure on various organisms, including humans. Additionally, more research is needed to understand the mechanism of action of 3-(3,4-dichlorophenoxy)-N,N-diethyl-1-propanamine and its effects on the nervous system and other physiological systems.
Méthodes De Synthèse
3-(3,4-dichlorophenoxy)-N,N-diethyl-1-propanamine can be synthesized by the reaction of 3,4-dichlorophenol with diethylamine and 1-bromo-3-chloropropane. The reaction takes place in the presence of a base such as sodium hydroxide and a solvent such as ethanol. The product is then purified by distillation, and the resulting liquid is 3-(3,4-dichlorophenoxy)-N,N-diethyl-1-propanamine.
Applications De Recherche Scientifique
3-(3,4-dichlorophenoxy)-N,N-diethyl-1-propanamine is widely used in scientific research to study the effects of organophosphate insecticides on various organisms. It has been used in studies on the toxicity of 3-(3,4-dichlorophenoxy)-N,N-diethyl-1-propanamine to insects, mammals, and birds. It has also been used to study the effects of 3-(3,4-dichlorophenoxy)-N,N-diethyl-1-propanamine on the nervous system and the metabolism of various organisms.
Propriétés
IUPAC Name |
3-(3,4-dichlorophenoxy)-N,N-diethylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl2NO/c1-3-16(4-2)8-5-9-17-11-6-7-12(14)13(15)10-11/h6-7,10H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUVDSBKOMZRNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dichlorophenoxy)-N,N-diethyl-1-propanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

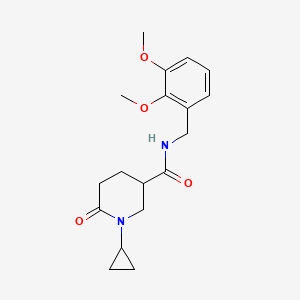
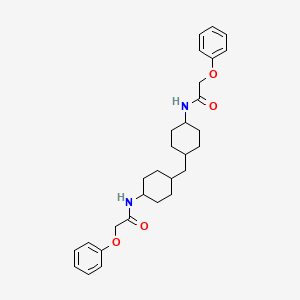

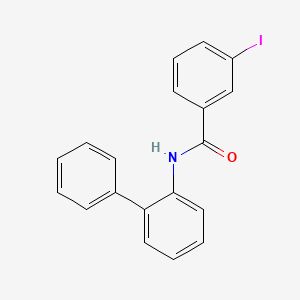
![N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-propanamine](/img/structure/B4929056.png)
![N,N-bis(2-hydroxyethyl)-3-methoxy-4-[(2,3,4,6-tetra-O-acetylhexopyranosyl)oxy]benzamide](/img/structure/B4929064.png)
![N-({[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4929073.png)

![methyl 4-{[(2,2-diphenylcyclopropyl)carbonyl]amino}benzoate](/img/structure/B4929080.png)
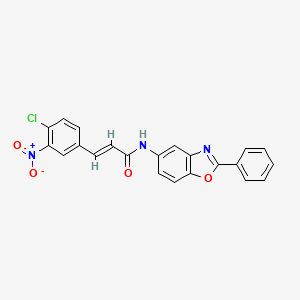

![N-[(4-methoxy-1-naphthyl)methyl]-2-methyl-4-nitroaniline](/img/structure/B4929096.png)
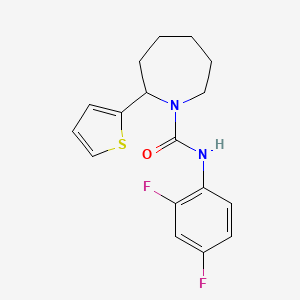
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4929127.png)